molecular formula C22H28Cl3NO B15174944 1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride CAS No. 5340-89-6

1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride

Cat. No.: B15174944
CAS No.: 5340-89-6
M. Wt: 428.8 g/mol
InChI Key: WVPNIRFLHISCNO-UHFFFAOYSA-N
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Description

1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride is a synthetic organic compound It is characterized by the presence of two 4-chlorophenyl groups and an octylamino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride typically involves the following steps:

    Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Octylamino Group: The octylamino group can be attached via a nucleophilic substitution reaction, where an octylamine reacts with the ethanone backbone.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-chlorophenyl)-2-(methylamino)ethanone;hydrochloride
  • 1,2-Bis(4-chlorophenyl)-2-(ethylamino)ethanone;hydrochloride

Uniqueness

1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride is unique due to the presence of the octylamino group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

CAS No.

5340-89-6

Molecular Formula

C22H28Cl3NO

Molecular Weight

428.8 g/mol

IUPAC Name

1,2-bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride

InChI

InChI=1S/C22H27Cl2NO.ClH/c1-2-3-4-5-6-7-16-25-21(17-8-12-19(23)13-9-17)22(26)18-10-14-20(24)15-11-18;/h8-15,21,25H,2-7,16H2,1H3;1H

InChI Key

WVPNIRFLHISCNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(C1=CC=C(C=C1)Cl)C(=O)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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